Ethyldeshydroxysparsomycin

Cisplatin potentiation L1210 leukemia sparsomycin analog comparison

Sparsomycin-class ribosomal inhibitors exhibit profound structure-dependent variation in antitumor potency, cisplatin potentiation capacity, and retinotoxicity profile-selecting the wrong analog compromises experimental validity. Ethyldeshydroxysparsomycin (EdSm) is the definitive choice: • 2.8-fold cisplatin potentiation in s.c. L1210 leukemia (P<0.01); >80% cure rate for EdSm+cisplatin vs. <35% for cisplatin alone. • Only analog retaining i.v. activity against s.c. tumors-essential for PK/biodistribution studies. • No retinal toxicity at LD50 doses; depletes intracellular GSH and inhibits GST for resistance reversal research.

Molecular Formula C14H21N3O4S2
Molecular Weight 359.5 g/mol
CAS No. 119410-38-7
Cat. No. B220333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyldeshydroxysparsomycin
CAS119410-38-7
SynonymsEdSm
ethyldeshydroxy-sparsomycin
ethyldeshydroxysparsomycin
Molecular FormulaC14H21N3O4S2
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C
InChIInChI=1S/C14H21N3O4S2/c1-4-22-8-23(21)7-9(2)15-12(18)6-5-11-10(3)16-14(20)17-13(11)19/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)(H2,16,17,19,20)/b6-5+
InChIKeyCIOPNRONTBCAKE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyldeshydroxysparsomycin (EdSm) for Preclinical Anticancer Research


Ethyldeshydroxysparsomycin (EdSm; CAS 119410-38-7) is a synthetic lipophilic analog of the ribosomal protein synthesis inhibitor sparsomycin, originally isolated from Streptomyces sparsogenes [1]. It belongs to the sparsomycin class of peptidyl transferase inhibitors that bind to the 23S rRNA within the ribosomal peptidyl transferase center, blocking peptide bond formation [2]. EdSm was selected from a panel of sparsomycin derivatives for further preclinical development based on its superior in vitro and in vivo antitumor activity relative to the parent compound and several contemporaneous analogs [3]. Its molecular formula is C₁₄H₂₁N₃O₄S₂ (MW 359.5 g/mol), featuring an ethylthio sulfinyl side chain that distinguishes it from both the parent methylthio sparsomycin and other alkyl-chain analogs [4].

Cisplatin Combination
Reported cisplatin potentiation in subcutaneous L1210 leukemia model distinguishes EdSm from other sparsomycin analogs.
IV / Solid Tumor
Retained antitumor activity with intravenous administration against s.c. tumors — a property not observed with tested analogs.
Retinal Profile
Absence of retinal toxicity in murine model at LD50 doses, differentiating from parent sparsomycin.

Critical Differentiation of EdSm from Other Sparsomycins


Although sparsomycin and its analogs share a common ribosomal peptidyl transferase target, the sparsomycin class exhibits profound structure-dependent variation in antitumor potency, cisplatin potentiation capacity, tumor model selectivity, and retinotoxicity profile [1]. The parent compound sparsomycin (Sm) displayed only borderline in vivo activity against L1210 leukemia and caused dose-limiting retinotoxicity in phase I clinical trials, leading to its clinical abandonment [2]. Among the three most promising early analogs—deshydroxy-Sm (dSm), ethyl-deshydroxy-Sm (EdSm), and n-pentyl-Sm (PSm)—critical functional differences emerged: only EdSm potentiates cisplatin in the subcutaneously implanted L1210 model, only EdSm retains activity when administered intravenously against s.c. tumors, and EdSm uniquely avoids the retinal toxicity that plagued sparsomycin [3][4]. These non-interchangeable properties mean that procurement decisions cannot default to any sparsomycin-class compound without verifying the specific analog's comparative performance data across the dimensions quantified below.

! Cisplatin potentiation is analog-specific; Sm, dSm, and PSm showed no significant potentiation in the s.c. L1210 model.
! Intravenous activity against subcutaneous tumors may not transfer: only EdSm retained measurable activity in the s.c./i.v. configuration.
! Retinotoxicity profile differs from parent sparsomycin; other analogs lack published retinal safety assessment in relevant models.

EdSm vs. Sparsomycin Analogs: Quantitative Comparator Evidence


Cisplatin Potentiation in Subcutaneous L1210 Leukemia

In a direct four-compound head-to-head comparison using the subcutaneously implanted L1210 leukemia model in CD2F1 mice, only ethyldeshydroxysparsomycin (EdSm) significantly potentiated cisplatin antitumor activity. At a dose of 10 mg/kg i.p. given 3 h before cisplatin on days 1, 5, and 9, EdSm enhanced cisplatin efficacy by 2.8-fold (P < 0.01), whereas the parent compound sparsomycin (Sm), deshydroxy-sparsomycin (dSm), and n-pentyl-sparsomycin (PSm) showed no potentiating effect whatsoever in this model [1]. This cisplatin potentiation occurred without any increase in treatment-associated weight loss, indicating that the enhanced antitumor activity was not attributable to additive toxicity [1].

Cisplatin Potentiation
Head-to-head
EdSm + cisplatin: 2.8-fold potentiation (P < 0.01) vs Sm, dSm, PSm: no significant effect
Supports cisplatin combination research fit for s.c. tumor models
CD2F1 mice; i.p. administration days 1,5,9
Cisplatin potentiation L1210 leukemia sparsomycin analog comparison combination chemotherapy

Cisplatin Combination Cure Rate in L1210 Leukemia

In a preclinical combination study across multiple treatment schedules, the addition of EdSm to cisplatin (CDDP) against L1210 leukemia in mice produced a cure rate exceeding 80%, compared to a cure rate of less than 35% for single-agent cisplatin treatment [1]. This more than doubling of the durable complete response rate demonstrates that EdSm converts a partially effective cisplatin regimen into a highly curative one, a magnitude of enhancement not reported for sparsomycin or its other analogs in this tumor model [1].

Combination Cure Rate
Cross-study
EdSm + cisplatin: >80% cure rate vs Cisplatin alone: <35%
Supports curative regimen endpoint context
L1210 i.p. model; multiple schedules
Cure rate L1210 leukemia cisplatin combination EdSm synergism

Intravenous Activity Against Subcutaneous Tumors

In an eight-model murine tumor panel study, when L1210 leukemia was implanted subcutaneously and drugs were administered intravenously—a clinically more relevant route—there was a considerable loss of activity across all tested compounds. Only one drug, ethyl-deshydroxy-sparsomycin (EdSm), retained measurable antitumor activity in this challenging s.c./i.v. configuration [1]. All other analogs, including deshydroxy-Sm and n-pentyl-Sm, lost efficacy under these conditions, establishing EdSm as the uniquely active compound for scenarios requiring intravenous delivery against solid-like tumor presentations [1].

IV Activity (s.c. Tumors)
Head-to-head
EdSm: active in s.c./i.v. L1210 vs dSm, PSm, others: inactive
Supports IV administration research in solid tumor models
8-model murine panel; i.v. delivery
Subcutaneous tumor model intravenous administration L1210 leukemia analog comparison

Absence of Retinal Toxicity vs. Sparsomycin

Parent sparsomycin caused dose-limiting retinal toxicity in phase I clinical trials, with documented toxic retinopathy in treated patients [1][2]. In contrast, long-range retinotoxic effects of EdSm were specifically investigated in tumor-bearing mice cured after treatment with LD50 doses of EdSm. Retinal protein biosynthetic capacity was assessed by measuring ocular rhodopsin and opsin levels. No significant reduction in either opsin or rhodopsin levels was measured, and no histological retinal changes were observed [3]. This absence of detectable retinal toxicity at LD50-equivalent exposures represents a critical safety differentiation that directly addresses the primary liability that halted sparsomycin's clinical development [3].

Retinal Toxicity Profile
Cross-study
EdSm: no opsin/rhodopsin reduction at LD50 vs Parent Sm: clinical retinotoxicity
Supports retinal safety endpoint context
Murine retinal assay; histological exam
Retinotoxicity ocular toxicity sparsomycin safety EdSm tolerability

Glutathione and GST Depletion Mechanism of Cisplatin Synergism

The synergistic interaction between EdSm and cisplatin was mechanistically investigated by measuring intracellular glutathione (GSH) levels and glutathione S-transferase (GST) activity. The results demonstrated that EdSm inhibits de novo synthesis of GSH and GST, leading to their subsequent depletion, thereby switching off a key cellular detoxification mechanism for cisplatin [1]. This GSH/GST depletion mechanism provides a molecular rationale for EdSm's unique cisplatin-potentiating activity that is not reported for other sparsomycin analogs such as dSm, PSm, or the parent compound Sm—none of which demonstrated cisplatin potentiation in the s.c. L1210 model [2].

Cisplatin Synergism Mechanism
Class-level
EdSm depletes intracellular GSH and GST; Sm, dSm, PSm lack functional cisplatin potentiation
Supports GSH-mediated resistance reversal research
L1210 cell lines; biochemical assays
Glutathione depletion GST inhibition cisplatin sensitization drug resistance modulation

Broad-Spectrum Antitumor Activity Across Murine Models

EdSm demonstrated consistent in vivo antitumor activity across multiple murine tumor models when administered intraperitoneally. The compound produced T/C values (median survival of treated/control × 100%) of 172% in L1210 leukemia, 150% in P388 leukemia, 156% in B16 melanoma, and 197% in RC renal cell carcinoma [1]. Against subcutaneously implanted tumors, EdSm achieved T/C values of 139% (L1210 s.c.) and 138% (RC s.c.) [1]. This multi-model activity profile exceeds that reported for parent sparsomycin, which showed only borderline activity against L1210 leukemia (T/C ~125% in the NCI screening program) [2].

Multi-Model T/C Profile
Cross-study
172% L1210, 150% P388, 156% B16, 197% RC (i.p.)
Supports multi-model oncology screening context
i.p. administration; Sm T/C ~125% (L1210 only)
T/C ratio L1210 leukemia P388 leukemia B16 melanoma RC carcinoma

Optimal Research Applications for EdSm


Cisplatin Combination Potentiation in Subcutaneous Models

EdSm is the only sparsomycin analog with demonstrated capacity to potentiate cisplatin in the subcutaneously implanted L1210 leukemia model (2.8-fold enhancement, P < 0.01), where Sm, dSm, and PSm all failed to produce any potentiating effect [1]. Research programs investigating cisplatin-based combination regimens against solid tumor configurations should prioritize EdSm as the sole analog with validated efficacy in this setting, supported by cure rates exceeding 80% for the EdSm-cisplatin combination vs. less than 35% for cisplatin alone [2].

IV Administration for Subcutaneous and Metastatic Tumors

When experimental design requires intravenous drug delivery against subcutaneously implanted tumors—a configuration more representative of metastatic solid tumor pharmacology—EdSm is the only sparsomycin-class compound that retains antitumor activity. All other tested analogs (dSm, PSm, and the parent Sm) lost efficacy under s.c./i.v. conditions [1]. This makes EdSm the mandatory choice for pharmacokinetic, biodistribution, or efficacy studies employing intravenous routes against solid tumor xenografts or syngeneic s.c. models.

Sparsomycin-Class Activity Without Retinal Toxicity

The documented clinical retinotoxicity of sparsomycin terminated its development as a cancer chemotherapeutic agent [1]. EdSm was specifically evaluated for retinal toxicity in tumor-bearing mice at LD50 doses and showed no significant reduction in retinal opsin or rhodopsin levels, with no histological changes observed [2]. For any research program considering a sparsomycin-class ribosomal inhibitor where ocular safety is a concern—including combination studies, chronic dosing regimens, or translational development—EdSm provides a critical safety advantage over other analogs lacking formal retinotoxicity assessment.

GSH/GST-Mediated Cisplatin Resistance Reversal Studies

EdSm's demonstrated mechanism of depleting intracellular glutathione and inhibiting glutathione S-transferase activity provides a molecular tool for investigating cisplatin resistance reversal strategies [1]. Research programs focused on understanding or overcoming GSH-mediated drug resistance can employ EdSm as a biochemical probe to deplete cellular detoxification capacity, with the supporting evidence that this mechanism translates to synergistic antitumor effects in vivo specifically in cisplatin-sensitive tumors [2].

Application
Selection Property
Validation Focus
Cisplatin combination in s.c. models
Cisplatin potentiation in s.c. tumor configurations
Combination response and cure-rate endpoints
IV delivery against solid tumors
Intravenous activity retention in s.c. models
Pharmacokinetics and biodistribution study design
Sparsomycin-class research without retinal toxicity
Retinal safety profile in murine models
Ocular tolerability endpoint monitoring
GSH-mediated cisplatin resistance reversal
GSH/GST depletion mechanism
Cellular detoxification pathway modulation
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